4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Overview
Description
4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of iodine, methyl, and trifluoroethyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylimidazole and 2,2,2-trifluoroethyl iodide.
Alkylation: The trifluoroethyl group is introduced via alkylation using 2,2,2-trifluoroethyl iodide under basic conditions, such as using potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or DMF are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-imidazole derivative, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoroethyl group could enhance its lipophilicity, improving cell membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the iodine and trifluoroethyl groups, making it less reactive in certain contexts.
4-Iodo-1H-imidazole: Similar iodine substitution but lacks the methyl and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)-1H-imidazole: Contains the trifluoroethyl group but lacks the iodine and methyl groups.
Uniqueness
4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to the combination of its substituents, which can confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group can enhance its stability and lipophilicity, while the iodine atom can serve as a versatile handle for further functionalization.
Properties
IUPAC Name |
4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c1-4-11-5(10)2-12(4)3-6(7,8)9/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVXDGOBFDIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621191 | |
Record name | 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824431-97-2 | |
Record name | 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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